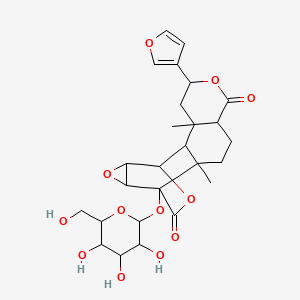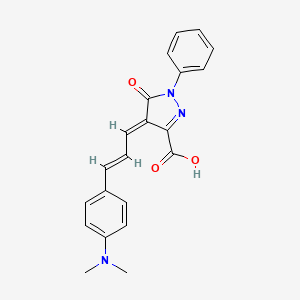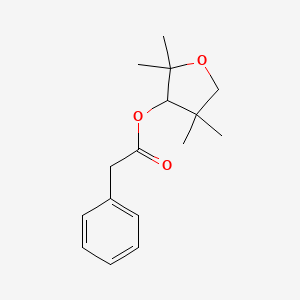
2-(Diethylamino)ethyl o-ethoxycarbanilate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethyl o-ethoxycarbanilate hydrochloride is a chemical compound with a complex structure. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. The compound is characterized by its unique molecular arrangement, which contributes to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl o-ethoxycarbanilate hydrochloride typically involves the reaction of diethylamine with ethyl chloroformate, followed by the introduction of an ethoxy group. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified through various techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl o-ethoxycarbanilate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced to yield different reduced forms.
Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
2-(Diethylamino)ethyl o-ethoxycarbanilate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.
Industry: The compound is utilized in the production of various industrial products, including pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl o-ethoxycarbanilate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular functions and biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(Diethylamino)ethyl o-ethoxycarbanilate hydrochloride can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
- 2-(Diethylamino)ethyl o-methoxycarbanilate hydrochloride
- 2-(Diethylamino)ethyl o-propoxycarbanilate hydrochloride
Compared to these compounds, this compound may exhibit different reactivity, stability, and biological activity due to the presence of the ethoxy group. This unique feature can influence its applications and effectiveness in various research and industrial contexts.
Properties
CAS No. |
101418-01-3 |
|---|---|
Molecular Formula |
C15H25ClN2O3 |
Molecular Weight |
316.82 g/mol |
IUPAC Name |
2-[(2-ethoxyphenyl)carbamoyloxy]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C15H24N2O3.ClH/c1-4-17(5-2)11-12-20-15(18)16-13-9-7-8-10-14(13)19-6-3;/h7-10H,4-6,11-12H2,1-3H3,(H,16,18);1H |
InChI Key |
QFCLTWVISGDQCF-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)NC1=CC=CC=C1OCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


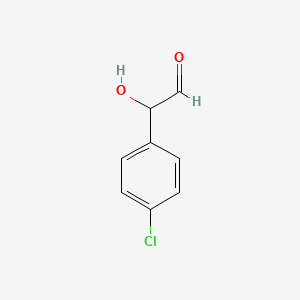
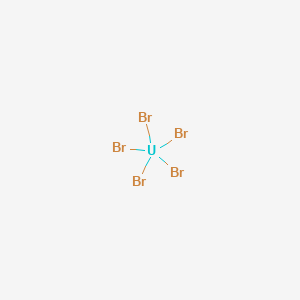
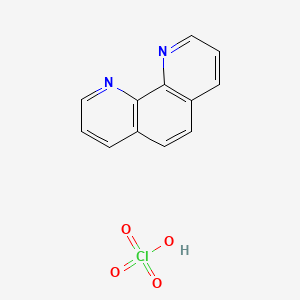
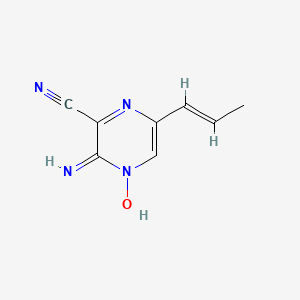
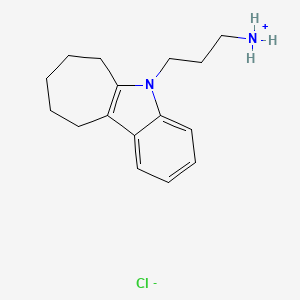
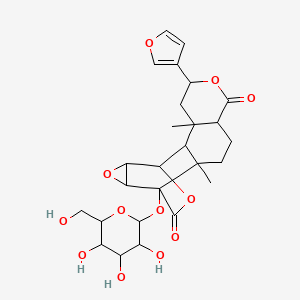

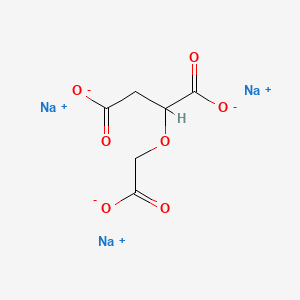
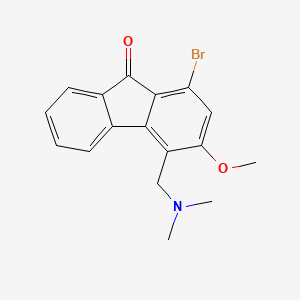

![7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one;oxalic acid](/img/structure/B13739802.png)
